molecular formula C18H18F3NO2 B3114014 N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide CAS No. 199188-97-1

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide

Cat. No. B3114014
M. Wt: 337.3 g/mol
InChI Key: UBNTUJKGUJSBFQ-UHFFFAOYSA-N
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Description

“N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide” is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration .


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular formula of this compound is C20H22F3NO2 . The InChI is InChI=1S/C20H22F3NO2/c1-3-19(25)24(2)14-13-18(15-7-5-4-6-8-15)26-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 .


Chemical Reactions Analysis

The compound undergoes a series of reactions to form various intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4 g/mol . It has a boiling point of 459.8±45.0 °C and a density of 1.198±0.06 g/cm3 .

Scientific Research Applications

Polymer Synthesis and Characterization

Research demonstrates the utility of trifluoromethyl-substituted benzene compounds in synthesizing and characterizing novel polyimides. A study by Liu et al. (2002) highlights the synthesis of new aromatic diamines, including trifluoromethyl group substitutions, for preparing polyimides with good solubility in strong organic solvents like N-methyl-2-pyrrolidinone and N,N'-dimethylformamide. These polyimides exhibit high glass-transition temperatures (249-292 °C) and good thermal stability, suggesting their potential for advanced material applications (Liu et al., 2002).

Organic Synthesis and Catalysis

In organic synthesis, the compound's structural motifs are leveraged for developing new synthetic methodologies. Ishida and Haruta (2009) reported on the catalytic activity of gold nanoparticles supported on NiO, which facilitates the N-formylation of amines using methanol and molecular oxygen, producing formamide with high selectivity. This method represents an efficient and greener approach to formamide synthesis, underlining the compound's role in facilitating organic transformations (Ishida & Haruta, 2009).

Antipathogenic Activity

Some derivatives of the compound have been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas derived from the compound, demonstrating antibacterial effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, H351 .

Future Directions

There are ongoing studies on the synthesis and evaluation of novel Mannich Bases of this compound . There is also a theoretical study of this compound as a drug and its five derivatives .

properties

IUPAC Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNTUJKGUJSBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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